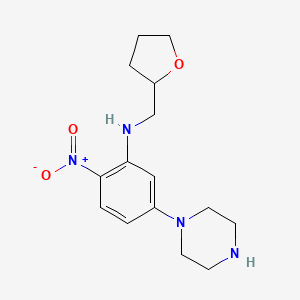

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline

Description

Properties

IUPAC Name |

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c20-19(21)15-4-3-12(18-7-5-16-6-8-18)10-14(15)17-11-13-2-1-9-22-13/h3-4,10,13,16-17H,1-2,5-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQUAKXLTFLOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline typically involves multi-step organic reactions. The process may start with the nitration of aniline derivatives, followed by the introduction of the oxolane and piperazine groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the synthesis from laboratory to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperazine and oxolane groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-Allyl-2-nitro-5-(piperazin-1-yl)aniline (CAS 827035-60-9)

Structural Differences :

Physicochemical Properties :

- Lipophilicity : The allyl group confers higher lipophilicity (logP ~2.5) compared to the oxolan-2-ylmethyl group (logP ~1.8), which contains an oxygen atom in the tetrahydrofuran ring.

- Solubility : The oxolan derivative is expected to have better aqueous solubility due to the polar ether oxygen, whereas the allyl analogue may exhibit stronger membrane permeability .

Nitrofuran Derivatives (e.g., N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide)

Structural Differences :

- Core Structure : Nitrofurans feature a nitro-substituted furan ring fused to a thiazole or oxadiazine moiety, unlike the nitroaniline-piperazine scaffold.

- Functional Groups : The nitro group in nitrofurans is part of a heterocyclic system, whereas in the target compound, it is directly attached to an aromatic ring .

Mechanistic Insights :

- The carcinogenicity of nitrofurans is linked to nitroreductase-mediated activation, generating reactive intermediates that damage DNA. The nitro group in the target compound may undergo similar reduction, but the presence of the piperazine and oxolan groups could alter metabolic pathways and toxicity profiles .

Tetrahydrofurfuryl Acrylate/Methacrylate Derivatives

Structural Similarities :

Key Differences :

- Backbone Chemistry : The acrylate/methacrylate esters have a polymerizable vinyl group, whereas the target compound features a nitroaniline-piperazine core.

Toxicological Considerations :

- Tetrahydrofurfuryl acrylates are associated with respiratory irritation and metabolic release of acrylic acid, a known irritant. For the target compound, hydrolysis of the oxolan group may release tetrahydrofurfuryl alcohol, which has low acute toxicity (LD₅₀ >2000 mg/kg in rats) .

Triazinan-2-imine Derivatives (e.g., rac-1-(Furan-2-ylmethyl)-N-nitro-5-(oxolan-2-ylmethyl)-1,3,5-triazinan-2-imine)

Functional Implications :

- The triazinan backbone may confer rigidity, affecting binding to biological targets. In contrast, the nitroaniline-piperazine structure offers conformational flexibility, which could enhance interaction with enzymes or receptors .

Data Tables

Table 1. Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|---|

| 2-Nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline | C₁₃H₁₈N₄O₃ | 302.3 | 1.8 | ~1.2 |

| N-Allyl-2-nitro-5-(piperazin-1-yl)aniline | C₁₃H₁₇N₅O₂ | 299.3 | 2.5 | ~0.5 |

| N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | C₈H₆N₄O₄S | 254.2 | 1.2 | ~0.3 |

Biological Activity

2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline is a synthetic compound characterized by its unique structural features, including a nitro group, an oxolane ring, and a piperazine moiety. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and possibly anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 306.36 g/mol. The presence of the nitro group (–NO₂) is significant as it can participate in redox reactions, while the piperazine ring contributes to the compound's interaction with various biological receptors.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H22N4O3 |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 524033-98-5 |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and other signaling pathways.

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, often functioning through the generation of reactive oxygen species that damage bacterial DNA .

Anti-inflammatory Activity

Research indicates that nitro compounds can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation . The anti-inflammatory potential of this compound could be explored further in preclinical studies.

Anticancer Potential

The biological activity of nitro compounds extends to anticancer effects through mechanisms such as DNA damage and apoptosis induction in cancer cells. The specific role of this compound in cancer biology remains to be fully elucidated but warrants investigation given the promising nature of similar compounds .

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

- Study on Antimicrobial Efficacy : A study demonstrated that nitro derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the formation of reactive intermediates that bind to DNA .

- Inflammation Modulation : Research has shown that certain nitro compounds can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests a pathway through which this compound might exert anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.